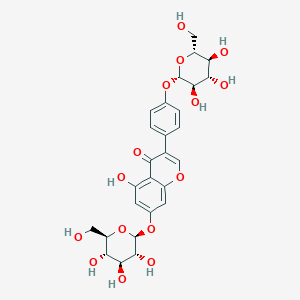

Genistein 7,4'-di-O-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

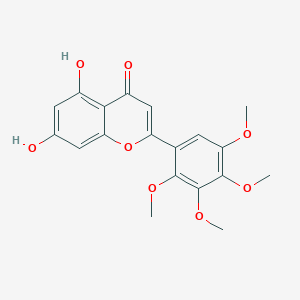

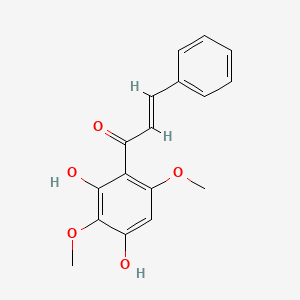

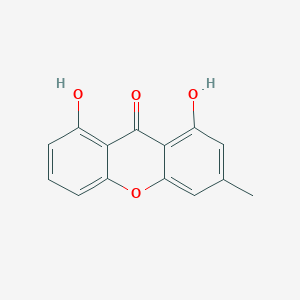

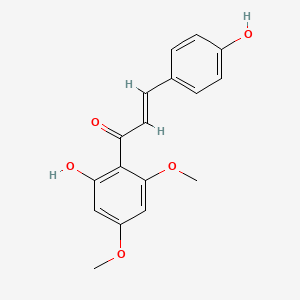

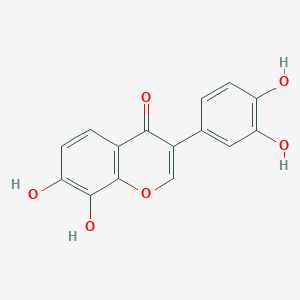

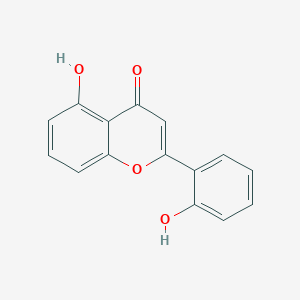

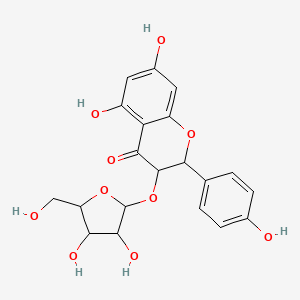

Genistein 7,4’-di-O-glucoside is a naturally occurring isoflavone glycoside. It is a derivative of genistein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its significant estrogenic activity and is often studied for its potential health benefits, including its role in cancer prevention and treatment .

Méthodes De Préparation

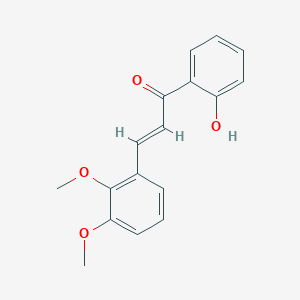

Synthetic Routes and Reaction Conditions: Genistein 7,4’-di-O-glucoside can be synthesized through enzymatic glycosylation of genistein. This process involves the use of specific glycosyltransferases that catalyze the attachment of glucose molecules to the genistein structure. The reaction typically occurs under mild conditions, with the presence of UDP-glucose as a glucose donor .

Industrial Production Methods: Industrial production of genistein 7,4’-di-O-glucoside often involves microbial biotransformation. Filamentous fungi, such as Aspergillus species, are used to convert genistein into its glucoside form through fermentation processes. This method is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Genistein 7,4’-di-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down genistein 7,4’-di-O-glucoside into genistein and glucose.

Major Products: The primary product of hydrolysis is genistein, which retains the biological activity of the parent compound. Oxidative reactions can lead to various quinone derivatives, which may have different biological activities .

Applications De Recherche Scientifique

Genistein 7,4’-di-O-glucoside has a wide range of applications in scientific research:

Mécanisme D'action

Genistein 7,4’-di-O-glucoside exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors, modulating the expression of estrogen-responsive genes. This interaction can inhibit the growth of hormone-dependent cancer cells and induce apoptosis. Additionally, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

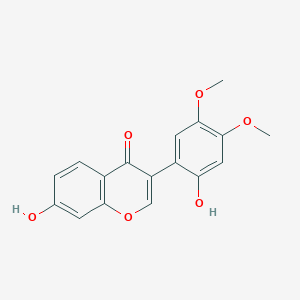

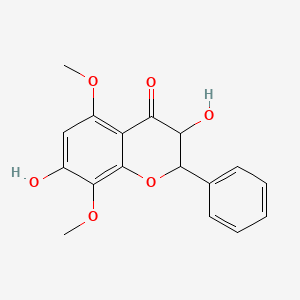

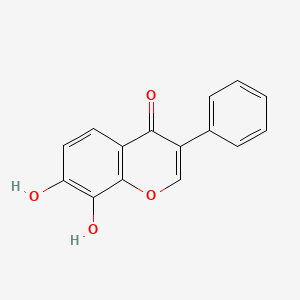

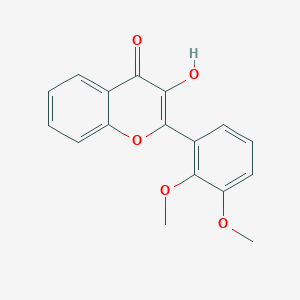

Comparaison Avec Des Composés Similaires

Genistin: Another glucoside of genistein, differing by the position of the glucose moiety.

Daidzin: A glucoside of daidzein, another isoflavone found in soybeans.

Uniqueness: Genistein 7,4’-di-O-glucoside is unique due to its dual glucosylation, which may enhance its solubility and stability compared to other isoflavone glycosides. This dual glucosylation also influences its bioavailability and metabolic pathways, potentially leading to distinct biological effects .

Propriétés

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJDQONJYHNTDX-UMUUNPGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.